molecular formula C10H16N2O3 B11805878 Ethyl 5-butoxy-1H-pyrazole-3-carboxylate

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate

Cat. No.: B11805878
M. Wt: 212.25 g/mol
InChI Key: VBAFJBIGIWDWSS-UHFFFAOYSA-N
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Description

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with appropriate reagents under controlled conditions. One common method includes the use of ethyl glycinate hydrochloride as the starting material, which undergoes a series of reactions to form the desired pyrazole derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method offers several advantages, including improved safety, efficiency, and scalability. The process involves the use of metal-free reagents and optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole derivatives with different substituents, while substitution reactions can yield a wide range of functionalized pyrazoles .

Scientific Research Applications

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methylpyrazole-5-carboxylate
  • Ethyl 5-acetyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-ethynyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is unique due to its butoxy substituent, which imparts distinct chemical and biological properties. This differentiates it from other pyrazole derivatives and makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 3-butoxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-15-9-7-8(11-12-9)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

VBAFJBIGIWDWSS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NNC(=C1)C(=O)OCC

Origin of Product

United States

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